(1-(3-Aminopropyl)azetidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(3-aminopropyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-7(5-9)6-10/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFFYOEFQFZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed Cyclization and Hydrogenation Steps
For more complex azetidine derivatives, including those with aminoalkyl substituents, metal-catalyzed steps have been employed.
- Procedure :
- Preparation of silyl-protected azetidine intermediates.
- Acidic deprotection followed by extraction and neutralization.
- Hydrogenation using palladium hydroxide on carbon under hydrogen pressure (40–60 psi) at 60°C for extended periods (48–72 hours).
- Purpose : To reduce protecting groups or unsaturated intermediates and obtain the free amine.
- Yields : Moderate to good, depending on substrate and conditions.
- Notes : Requires careful handling of hydrogenation conditions and catalyst filtration.
This approach is useful for functional group transformations on azetidine rings but is more complex and less direct than cyclization methods.
One-Pot Synthesis via Schiff Base Formation and Subsequent Cyclization
An alternative synthetic strategy involves:
- Step 1 : Reaction of an amine with an aldehyde or ketone in methanol under reflux with catalytic glacial acetic acid to form Schiff bases.
- Step 2 : Treatment of Schiff bases with chloroacetyl chloride in dry dichloromethane and triethylamine at 0°C.
- Step 3 : Cyclization to azetidine-2-one derivatives, which can be further modified.
- Yields : Moderate, depending on substrates and reaction control.
- Advantages : One-pot approach reduces purification steps.
- Limitations : Specific to azetidin-2-one derivatives, may require further steps to reach azetidin-3-ylmethanol derivatives.
Single-Step Synthesis Using Amine and Epoxide Precursors
Recent research demonstrates a single-step synthesis of azetidine-3-amines by reacting amines with epoxide-containing compounds in acetonitrile with base (e.g., diethylamine) at 80°C overnight.
- Procedure :
- Combine amine and epoxide in MeCN.
- Add base and heat sealed reaction overnight.
- Work-up involves washing organic layers, drying, and purification by silica gel chromatography.
- Advantages : Simple, one-step, and scalable.
- Limitations : May require optimization for specific aminopropyl substituents and hydroxymethyl groups.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization in Triethylamine | N-benzyl-3-amino-1-chloropropan-2-ol | Triethylamine, phase transfer catalyst | Reflux (89°C), 12–36 h | ~66.5% | Unique solvent effect, avoids bulky protecting groups |
| Epichlorohydrin + Primary Amine | Epichlorohydrin, 3-aminopropylamine | Water (aqueous medium) | 10–50°C, 12–36 h | Moderate | Aqueous media critical for cyclization |
| Metal-Catalyzed Hydrogenation | Silyl-protected azetidines | Pd(OH)2/C, H2 gas | 40–60 psi, 60°C, 48–72 h | Moderate to good | For deprotection and reduction |
| Schiff Base One-Pot Synthesis | Amine, aldehyde/ketone, chloroacetyl chloride | Glacial acetic acid, triethylamine | Reflux, 0°C | Moderate | Forms azetidin-2-one intermediates |
| Single-Step Epoxide Ring-Opening | Amine, epoxide | Diethylamine, MeCN | 80°C, overnight | Variable | Simple, direct synthesis |
Research Findings and Considerations
- Triethylamine plays a dual role as solvent and base, uniquely promoting cyclization by scavenging HCl and precipitating by-products, which improves yield and purity.
- Aqueous reaction media facilitate cyclization better than organic solvents for epichlorohydrin-based methods.
- Metal-catalyzed hydrogenation is effective for removing protecting groups or reducing unsaturated intermediates but requires careful process control.
- The choice of method depends on the desired substitution pattern, scale, and available starting materials.
- Phase transfer catalysts with iodide ions significantly accelerate cyclization in triethylamine.
- Protective groups like benzhydryl, while effective, add complexity and cost; methods avoiding them are preferred for practical synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Aminopropyl)azetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (1-(3-Aminopropyl)azetidin-3-yl)carboxylic acid.
Reduction: Formation of a more saturated azetidine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-(3-Aminopropyl)azetidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(3-Aminopropyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- (1-(3-Aminopropyl)azetidin-3-yl)methanol: Contains a strained azetidine ring (4-membered), a flexible 3-aminopropyl chain, and a polar hydroxymethyl group.
- 1-(3-Aminopropyl)imidazole: Substitutes azetidine with an aromatic imidazole ring, enhancing π-π interactions but reducing conformational flexibility .
- N-(3-Aminopropyl)acetamide: Lacks cyclic structures but includes an acetamide group, increasing hydrophilicity and metabolic stability .
Physicochemical Properties
- Hydrogen-Bonding Capacity : The hydroxymethyl group in the target compound likely enhances solubility in polar solvents compared to imidazole or piperazine analogs.
Biological Activity
(1-(3-Aminopropyl)azetidin-3-yl)methanol, also known by its CAS number 2097990-67-3, is a compound that belongs to the azetidine class of nitrogen-containing heterocycles. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an azetidine ring with an amino group and a hydroxymethyl substituent, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may exert its effects by modulating enzyme activities or binding to receptors involved in various physiological processes. Further research is needed to elucidate the precise mechanisms through which this compound operates.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A study evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound involved testing against a panel of clinically relevant pathogens. The study highlighted the compound's effectiveness against multidrug-resistant strains, indicating its potential utility in treating infections caused by resistant bacteria.
Case Study 2: Cancer Cell Line Analysis
Another study focused on the compound's effects on apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound led to increased apoptotic cell populations in MCF-7 cells, further supporting its role as a potential therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
